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Introduction
Clomipramine is a tricyclic antidepressant primarily used in the treatment of obsessive-

compulsive disorder (OCD) and major depressive disorder. Its therapeutic efficacy is attributed

to its potent inhibition of serotonin and norepinephrine reuptake in the brain.[1][2] The

assessment of bioavailability (BA) and bioequivalence (BE) is critical in the development of

generic formulations and for the establishment of new dosage forms to ensure comparable in

vivo performance to a reference product.

The use of stable isotope-labeled compounds, such as Clomipramine-D3, in conjunction with

unlabeled clomipramine, offers a robust and precise method for conducting BA/BE studies.

This "cocktail" approach, where both labeled and unlabeled drugs are administered

simultaneously, allows for the accurate determination of pharmacokinetic parameters by

minimizing intra-subject variability.[3][4] This document provides detailed application notes and

protocols for conducting such studies, leveraging the analytical specificity of liquid

chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of

clomipramine, its major active metabolite desmethylclomipramine, and their deuterated

counterparts.
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Clomipramine is well-absorbed after oral administration, with peak plasma concentrations

typically reached within 2 to 6 hours.[1] However, it undergoes significant first-pass metabolism

in the liver, resulting in an oral bioavailability of approximately 50%.[1] The primary metabolic

pathway is N-demethylation to desmethylclomipramine, an active metabolite with a greater

affinity for the norepinephrine transporter.[1][5] Both parent drug and metabolite are extensively

bound to plasma proteins (around 97-98%).[1] The elimination half-life of clomipramine is

approximately 24 hours, while that of desmethylclomipramine is significantly longer, at around

96 hours.[5][6]

Table 1: Single-Dose Pharmacokinetic Parameters of
Clomipramine and Desmethylclomipramine

Parameter Clomipramine
Desmethylclomipra
mine

Reference

Tmax (h) 2 - 6 1.4 - 8.8 [1][7]

Cmax (ng/mL)
56 - 154 (for a 50 mg

dose)
21 - 134 [1][7]

AUC (ng·h/mL)
736 - 753 (for a 50 mg

dose)
547 - 569 [8]

Half-life (t½) (h) 19 - 37 54 - 77 [1]

Volume of Distribution

(L/kg)
~17 (range: 9-25) - [1]

Protein Binding (%) 97 - 98 97 - 99 [1]

Table 2: Bioequivalence Study Data Example (Test vs.
Reference Formulation)
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Parameter
Test Product
(Geometric
Mean)

Reference
Product
(Geometric
Mean)

90%
Confidence
Interval for
Ratio
(Test/Referenc
e)

Reference

Cmax (ng/mL) 31.6 31.3 80% - 125% [8]

AUC₀-t (ng·h/mL) 753 736 80% - 125% [8]

AUC₀-∞

(ng·h/mL)
- - 80% - 125%

Experimental Protocols
Bioequivalence Study Protocol: A Single-Dose, Open-
Label, Randomized, Two-Period, Two-Sequence
Crossover Study
1. Study Objective: To assess the bioequivalence of a test formulation of clomipramine

hydrochloride capsules/tablets with a reference formulation, with co-administration of

Clomipramine-D3 for precise pharmacokinetic evaluation.

2. Study Design:

Design: Single-dose, open-label, randomized, two-period, two-sequence crossover.

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-45

years.

Washout Period: A minimum of 21 days between dosing periods to ensure complete washout

of the drug and its active metabolite.

3. Investigational Products:

Test Product: Clomipramine hydrochloride capsules/tablets (e.g., 25 mg).
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Reference Product: Anafranil® (clomipramine hydrochloride) capsules/tablets (e.g., 25 mg).

Stable Isotope-Labeled Drug: Clomipramine-D3 solution for oral administration.

4. Study Procedure:

Screening: Subjects will undergo a comprehensive medical screening, including physical

examination, vital signs, ECG, and clinical laboratory tests.

Dosing: In each period, after an overnight fast of at least 10 hours, subjects will receive a

single oral dose of either the test or reference product along with a concomitant oral dose of

Clomipramine-D3 solution.

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into labeled

tubes containing an appropriate anticoagulant (e.g., K₂EDTA) at the following time points:

pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-

dose.

Sample Handling: Plasma will be separated by centrifugation and stored frozen at -70°C ±

10°C until analysis.

5. Bioanalytical Method: LC-MS/MS

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a

tandem mass spectrometer (MS/MS).

Analytes: Clomipramine, desmethylclomipramine, Clomipramine-D3, and

Desmethylclomipramine-D3 (as an internal standard for the metabolite).

Sample Preparation:

To 200 µL of plasma, add the internal standard solution (Desmethylclomipramine-D3).

Perform protein precipitation by adding acetonitrile.

Vortex and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

Column: A suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm).

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Mass Spectrometric Detection:

Ionization Mode: Positive electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Clomipramine: m/z 315.2 → 86.2

Clomipramine-D3: m/z 318.1 → 89.3

Desmethylclomipramine: m/z 301.1 → 72.1

Desmethylclomipramine-D3 (IS): m/z 304.2 → 75.2

6. Pharmacokinetic and Statistical Analysis:

Pharmacokinetic parameters (Cmax, AUC₀-t, AUC₀-∞, Tmax, and t½) will be calculated for

both unlabeled and labeled clomipramine and its metabolite using non-compartmental

methods.

The primary pharmacokinetic parameters (Cmax, AUC₀-t, and AUC₀-∞) will be log-

transformed.

An analysis of variance (ANOVA) will be performed on the log-transformed data.
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The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the

log-transformed Cmax, AUC₀-t, and AUC₀-∞ will be calculated.

Bioequivalence will be concluded if the 90% confidence intervals for these ratios fall within

the acceptance range of 80.00% to 125.00%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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